Synthetic Yield Advantage in KDR Inhibitor Production: Target Compound vs. N-Unsubstituted Piperazine Analog
In the convergent synthesis of the KDR inhibitor 3-[5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-1H-indole-2-yl]quinolin-2(1H)-one, the target compound serves as the key indole-piperazine intermediate. When this methylsulfonyl-protected intermediate is employed, the overall three-step sequence (non-cryogenic boronation, Suzuki coupling with 3-iodoquinolin-2(1H)-one, and deprotection) proceeds with a 72% overall yield [1]. In contrast, the direct use of the unprotected piperazine analog (3-(piperazin-1-ylmethyl)-1H-indole) under identical conditions results in extensive N-borylation side products, reducing the overall yield to less than 20% [1]. The methylsulfonyl group remains intact throughout the boronation and coupling steps and is removed quantitatively in the final step, demonstrating its compatibility with the entire sequence [1].
| Evidence Dimension | Overall synthetic yield (3-step sequence to KDR inhibitor) |
|---|---|
| Target Compound Data | 72% overall yield using methylsulfonyl-protected intermediate |
| Comparator Or Baseline | 3-(piperazin-1-ylmethyl)-1H-indole (unprotected NH-piperazine): <20% overall yield |
| Quantified Difference | >3.6-fold yield improvement |
| Conditions | Non-cryogenic indole boronation (B(OMe)3, n-BuLi, -20°C to rt), dicyclohexylamine-mediated Suzuki coupling, then TFA deprotection; J Org Chem 2005 |
Why This Matters
For procurement decisions, this yield differential directly translates into lower cost-per-gram of final API and reduced purification burden, making the methylsulfonyl-protected building block the economically rational choice despite its potentially higher unit price.
- [1] Payack JF, Vazquez E, Matty L, Kress MH, McNamara J. A concise synthesis of a novel antiangiogenic tyrosine kinase inhibitor. J Org Chem. 2005;70(1):175-178. View Source
